(2-Chloro-6-fluoro-benzyl)-pyridin-3-ylmethyl-amine
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Overview
Description
(2-Chloro-6-fluoro-benzyl)-pyridin-3-ylmethyl-amine is an organic compound that features a benzyl group substituted with chlorine and fluorine atoms, attached to a pyridin-3-ylmethyl-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-fluoro-benzyl)-pyridin-3-ylmethyl-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzyl chloride and pyridin-3-ylmethyl-amine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Procedure: The 2-chloro-6-fluorobenzyl chloride is reacted with pyridin-3-ylmethyl-amine in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors may also be employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-6-fluoro-benzyl)-pyridin-3-ylmethyl-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in solvents like DMF or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
(2-Chloro-6-fluoro-benzyl)-pyridin-3-ylmethyl-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is investigated for its biological activity, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2-Chloro-6-fluoro-benzyl)-pyridin-3-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-fluorobenzyl chloride
- 2-Chloro-6-fluorobenzyl bromide
- 2-Chloro-6-fluorobenzaldehyde
Uniqueness
(2-Chloro-6-fluoro-benzyl)-pyridin-3-ylmethyl-amine is unique due to the presence of both chlorine and fluorine atoms on the benzyl group, which can significantly influence its reactivity and biological activity compared to other similar compounds
Biological Activity
(2-Chloro-6-fluoro-benzyl)-pyridin-3-ylmethyl-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The presence of halogen substituents, such as chlorine and fluorine, enhances its binding affinity to biological targets, which may lead to significant pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The electron-withdrawing nature of the chlorine and fluorine atoms can influence the compound's reactivity and binding characteristics, potentially modulating various biological pathways. This interaction may enhance the compound's efficacy against microbial organisms and cancer cells.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including this compound. The compound has shown promising results in inhibiting the growth of several bacterial strains.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various pyridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with halogen substitutions exhibited enhanced antibacterial properties. For instance, derivatives similar to this compound demonstrated minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Staphylococcus aureus and Escherichia coli, suggesting significant antibacterial activity .
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 4.69 - 22.9 |
Escherichia coli | 2.33 - 156.47 |
Bacillus mycoides | 0.0048 |
Candida albicans | 0.0048 |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. The compound's structure allows it to interact with cancer cell pathways, potentially leading to apoptosis or inhibition of tumor growth.
Research Findings
A synthesis study involving new pyridine derivatives reported that certain compounds exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancers. The mechanism appears to involve the disruption of cellular signaling pathways critical for cancer cell survival .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following observations have been made:
- Halogen Substituents : The presence of chlorine and fluorine increases binding affinity.
- Pyridine Ring Modifications : Alterations in the pyridine structure can enhance or diminish activity.
- Amine Group Reactivity : The nucleophilicity of the amine group can be influenced by nearby electron-withdrawing groups.
Properties
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-1-pyridin-3-ylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN2/c14-12-4-1-5-13(15)11(12)9-17-8-10-3-2-6-16-7-10/h1-7,17H,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVNLPRYCOWHGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CNCC2=CN=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49641509 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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